molecular formula C12H20O3Si B1206617 Phenyltriethoxysilane CAS No. 780-69-8

Phenyltriethoxysilane

Cat. No.: B1206617
CAS No.: 780-69-8
M. Wt: 240.37 g/mol
InChI Key: JCVQKRGIASEUKR-UHFFFAOYSA-N
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Description

Phenyltriethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyltriethoxysilane can be synthesized through the hydrolysis and condensation of phenyltrichlorosilane with ethanol. The reaction typically involves the following steps:

    Hydrolysis: Phenyltrichlorosilane reacts with water to form phenylsilanetriol.

    Condensation: The phenylsilanetriol then reacts with ethanol to produce this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a sol-gel process. This involves the hydrolysis of tetraethoxysilane (TEOS) in the presence of this compound as a modifier. The reaction is catalyzed by ammonia and carried out in an ethanol solvent .

Chemical Reactions Analysis

Types of Reactions: Phenyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic catalysts.

    Condensation: Ethanol, ammonia as a catalyst.

    Cross-Coupling: Palladium catalysts, organic halides.

Major Products:

    Hydrolysis and Condensation: Silanols and siloxanes.

    Cross-Coupling: Various organic compounds with carbon-carbon bonds.

Scientific Research Applications

Mechanism of Action

Phenyltriethoxysilane exerts its effects through the formation of siloxane bonds. The hydrolysis of this compound produces silanols, which then undergo condensation to form siloxane networks. These networks impart unique properties such as hydrophobicity, thermal stability, and mechanical strength to the materials .

Comparison with Similar Compounds

  • Trimethoxyphenylsilane
  • Methyltriethoxysilane
  • Dimethyldiethoxysilane

Comparison: Phenyltriethoxysilane is unique due to the presence of a phenyl group, which enhances its thermal stability and hydrophobic properties compared to other similar compounds. For instance, trimethoxyphenylsilane has similar reactivity but differs in the number of ethoxy groups, affecting its solubility and reactivity .

This compound stands out in its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial applications.

Biological Activity

Phenyltriethoxysilane (PTES) is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article delves into the biological activity of PTES, highlighting its synthesis, antimicrobial properties, and applications in drug delivery systems.

1. Synthesis and Properties

PTES is synthesized through the hydrolysis and polycondensation of triethoxysilane, often catalyzed by acids. The resulting silanes exhibit a phenyl group that enhances their compatibility with organic materials, making them suitable for various applications in coatings and composites. The hydrolysis process can be influenced by factors such as water content, temperature, and the presence of catalysts, which affect the final properties of the silane network formed .

2.1 Antimicrobial Properties

PTES has demonstrated significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, PTES-modified surfaces exhibited a reduction in bacterial adhesion and growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This property is attributed to the hydrophobic nature of the phenyl group, which disrupts bacterial cell membranes upon contact .

Bacterial Strain Log Reduction (CFU/mL) Significance (p-value)
Staphylococcus aureus2.61 ± 0.52< 0.005
Escherichia coli3.49 ± 0.33< 0.005
Streptococcus mutans2.92 ± 0.30< 0.005

This table summarizes the antimicrobial efficacy of PTES against selected bacterial strains, indicating a significant reduction in colony-forming units (CFUs) compared to untreated controls.

2.2 Cytotoxicity Studies

Cytotoxicity assessments have shown that PTES exhibits low toxicity towards mammalian cells at specific concentrations, making it a viable candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds . For instance, studies using Vero cells revealed that concentrations below 5×1055\times 10^{-5} Lf/mL did not cause significant cytotoxic effects, suggesting good biocompatibility .

3. Applications in Drug Delivery

PTES has been explored for its potential in drug delivery systems due to its ability to form mesoporous structures when combined with silica nanoparticles. These Janus nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects . The structural asymmetry of these nanoparticles allows for selective targeting of drug delivery, particularly in cancer therapy.

4.1 PTES in Antimicrobial Coatings

A recent case study investigated the use of PTES in antimicrobial coatings for medical devices. The coated surfaces showed a significant reduction in biofilm formation over a period of time compared to uncoated controls, demonstrating PTES's potential as an effective antimicrobial agent in clinical settings .

4.2 PTES-Modified Nanoparticles for Drug Delivery

Another study focused on PTES-modified nanoparticles for delivering anticancer drugs. The results indicated enhanced cellular uptake and sustained release profiles compared to conventional delivery methods, highlighting the advantages of using PTES in therapeutic applications .

5. Conclusion

This compound exhibits promising biological activity characterized by significant antimicrobial properties and low cytotoxicity towards mammalian cells. Its ability to form functionalized surfaces and mesoporous structures positions it as a valuable compound in biomedical applications, particularly in developing effective drug delivery systems and antimicrobial coatings.

Ongoing research is essential to further elucidate the mechanisms underlying its biological activity and optimize its applications across various fields.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing phenyltriethoxysilane-based hybrid materials?

PTES is commonly used in sol-gel processes to create organosilica materials. A co-condensation approach with tetraethoxysilane (TEOS) under basic or acidic catalysis produces mesoporous structures with tunable porosity. For example, Ryouya et al. (2012) demonstrated that mixing PTES and TEOS in a 1:4 molar ratio with a cationic surfactant (e.g., cetyltrimethylammonium bromide) yields thin organosilica layers with uniform pore sizes . Key parameters include pH control (pH 2–3 for acidic hydrolysis) and aging temperature (60–80°C).

Q. How can the physicochemical properties of PTES-derived materials be characterized?

Critical characterization techniques include:

  • Vibrational Spectroscopy : FTIR and Raman spectroscopy identify Si-O-Si (1070–1100 cm⁻¹) and phenyl ring (1600–1450 cm⁻¹) bonding states .
  • Surface Area Analysis : BET analysis reveals surface areas of 300–800 m²/g for PTES-TEOS co-condensed materials, depending on surfactant templating .
  • Thermogravimetric Analysis (TGA) : PTES-modified aerogels show thermal stability up to 400°C due to crosslinked siloxane networks .

Q. What safety protocols are essential for handling PTES in laboratory settings?

PTES is flammable (flash point 42°C) and releases ethanol during hydrolysis. Key precautions include:

  • Use of nitrogen-purged environments to avoid moisture-triggered premature hydrolysis .
  • Personal protective equipment (PPE): chemical-resistant gloves (nitrile), vapor respirators, and fume hoods for handling liquid PTES .

Advanced Research Questions

Q. How does ammonia catalysis influence the hydrolysis kinetics of PTES?

Ammonia accelerates PTES hydrolysis by deprotonating silanol groups, enabling faster Si-O-Si network formation. Sun et al. (2006) used liquid-state ²⁹Si NMR to quantify reaction rates, showing that 0.5 M NH₃ increases hydrolysis rates by 3× compared to acid-catalyzed systems. Mixed PTES/TEOS systems exhibit non-linear kinetics due to competitive condensation pathways .

Q. What mechanisms underlie PTES's ability to enhance electronic device stability?

PTES self-assembled monolayers (SAMs) on InGaZnO (IGZO) thin-film transistors (TFTs) reduce surface adsorption/desorption effects. Du et al. (2020) observed a 60% reduction in hysteresis and a threshold voltage shift (ΔVth) of only 0.17 V after PTES treatment. Hydrophobic phenyl groups minimize ambient moisture interaction, while ordered SAMs reduce charge trapping at interfaces .

Q. How do PTES-derived coatings inhibit microbial biofilm formation?

PTES sol-gel coatings doped with silver nanoparticles disrupt Staphylococcus epidermidis biofilm formation by:

  • Surface Hydrophobicity : Contact angles >100° reduce bacterial adhesion.
  • Controlled Silver Release : Ag⁺ ions from the coating exhibit MIC values of 4–8 µg/mL against Gram-positive bacteria .

Q. What are the contradictions in reported pore-size distributions of PTES-TEOS hybrid materials?

Studies report pore sizes ranging from 2 nm to 10 nm for similar PTES/TEOS ratios. Discrepancies arise from:

  • Surfactant Type : Ionic surfactants (e.g., CTAB) produce smaller pores (2–4 nm) than non-ionic templates (e.g., Pluronic F127) .
  • Drying Methods : Supercritical CO₂ drying preserves mesopores, while ambient drying collapses pores by 30–50% .

Q. How does PTES functionalization impact the mechanical properties of composite resins?

PTES-modified carbon fibers in epoxy resins show a 40% increase in interfacial shear strength (from 25 MPa to 35 MPa) due to:

  • Chemical Bonding : Covalent Si-O-C linkages between PTES and the resin matrix.
  • Surface Roughness : Atomic force microscopy (AFM) reveals PTES increases fiber surface roughness (Ra) from 15 nm to 45 nm, enhancing mechanical interlocking .

Q. Methodological Considerations

Q. How to resolve inconsistencies in spectroscopic data for PTES sol-gels?

Li et al. (2009) identified overlapping FTIR peaks (e.g., Si-O-Si vs. Si-O-C) as a common issue. To mitigate:

  • Use deuterated solvents to minimize water interference.
  • Combine Raman spectroscopy with ²⁹Si NMR for unambiguous Si-O network analysis .

Q. What statistical approaches are suitable for analyzing PTES-modified material performance?

For device stability studies (e.g., TFTs), apply:

  • Weibull Analysis : Models threshold voltage shifts under prolonged bias stress.
  • ANOVA : Evaluates the significance of PTES concentration on contact angle or surface energy changes .

Properties

IUPAC Name

triethoxy(phenyl)silane
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InChI

InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCVQKRGIASEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCO[Si](C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3Si
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Related CAS

124741-08-8
Record name Benzene, (triethoxysilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID8044462
Record name Triethoxy(phenyl)silane
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Molecular Weight

240.37 g/mol
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Physical Description

Liquid
Record name Benzene, (triethoxysilyl)-
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CAS No.

780-69-8
Record name Phenyltriethoxysilane
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Record name Phenyltriethoxysilane
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Record name PHENYLTRIETHOXYSILANE
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Retrosynthesis Analysis

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